4-BROMO-N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE
Description
4-Bromo-N'-[(E)-(1H-indol-3-yl)methylidene]benzohydrazide is a benzohydrazide derivative synthesized via the condensation of 4-bromobenzohydrazide with indole-3-carboxaldehyde. This compound features a bromine substituent on the benzene ring and an indole moiety linked through a hydrazone bridge (–NH–N=CH–). The indole group, a bicyclic heteroaromatic system, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-7-5-11(6-8-13)16(21)20-19-10-12-9-18-15-4-2-1-3-14(12)15/h1-10,18H,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNQPEBMNYFHSG-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzohydrazide and an indole-3-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
The compound 4-Bromo-N'-[(E)-(1H-indol-3-yl)methylidene]benzohydrazide is a significant organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and comprehensive data.
Medicinal Chemistry
This compound has shown potential in the development of new therapeutic agents. Its structural components are indicative of possible bioactivity against cancer and other diseases.
- Anticancer Activity : Research indicates that indole derivatives often exhibit anticancer properties. For instance, compounds similar to 4-bromo derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The hydrazide functionality in this compound suggests potential antimicrobial activity. Studies have demonstrated that hydrazones can act against various bacterial strains, making them candidates for developing new antibiotics .
Material Science
In material science, indole-based compounds are explored for their electronic properties and applications in organic electronics.
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of indole derivatives make them suitable for use in OLEDs. Research has shown that incorporating bromine can enhance the photophysical properties of these materials, leading to improved device performance .
- Sensors : The ability of this compound to interact with various analytes can be exploited in sensor technology, particularly in detecting environmental pollutants or biological markers .
Synthesis and Chemical Reactions
The synthesis of this compound often involves condensation reactions between hydrazides and aldehydes or ketones. This reaction pathway is crucial for creating a variety of derivatives with tailored properties for specific applications.
Synthesis Example
A typical synthesis route includes the following steps:
- Reacting 4-bromobenzaldehyde with indole to form the corresponding imine.
- Condensing the imine with benzohydrazide to yield the final product.
This method not only provides a pathway for synthesizing 4-bromo derivatives but also allows for the exploration of substituent effects on biological activity.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, derivatives of indole were tested against various cancer cell lines. Results indicated that compounds similar to this compound demonstrated significant cytotoxic effects, leading researchers to propose further investigations into its mechanism of action .
Case Study 2: Sensor Development
Another research project focused on developing sensors using indole derivatives. The study highlighted how modifications to the bromine atom's position affected the sensor's sensitivity and selectivity towards specific ions, showcasing the versatility of this compound in sensor applications .
Mechanism of Action
The mechanism of action of 4-BROMO-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
4-Bromo-N’-(Pyridin-4-Ylmethylene)Benzohydrazide
- Structure : Replaces the indole group with a pyridine ring.
- Synthesis : Prepared by condensing 4-pyridinecarboxaldehyde with 4-bromobenzohydrazide .
- Biological Activity : Exhibits moderate antibacterial activity against E. coli and S. aureus (MIC: 32–64 μg/mL), attributed to the electron-withdrawing bromine and basic pyridine nitrogen .
4-Bromo-N’-(1-(Pyridin-2-Yl)Ethylidene)Benzohydrazide
- Structure : Contains a pyridin-2-yl ethylidene group instead of indole.
- Applications : Acts as a urease inhibitor (IC~50~: 12.3 μM) and forms dinuclear copper(II) complexes with square pyramidal geometry, enhancing inhibitory activity .
- Comparison : The ethylidene spacer and pyridin-2-yl coordination site enable metal chelation, a feature absent in the indole derivative .
4-Bromo-N’-[(3,5-Dibromo-2,4-Dihydroxyphenyl)Methylidene]Benzohydrazide
- Structure : Features a dibromo-dihydroxyphenyl substituent.
- Pharmacological Relevance : Classified as an experimental drug (DrugBank ID: DB07098), likely due to enhanced halogen-mediated interactions with biomolecules .
Physicochemical Properties
Notes:
- The indole derivative’s NH group (IR ~3385 cm⁻¹) may enhance hydrogen bonding, influencing solubility and crystal packing .
- Pyridine-containing analogs show downfield shifts in aromatic protons due to electron-withdrawing effects .
Insights :
- Halogenation (bromine) consistently correlates with enhanced biological efficacy across derivatives .
Structural and Crystallographic Analysis
- Indole Derivative : Likely exhibits π-π stacking between indole and benzene rings, as seen in similar hydrazones .
- Pyridin-2-Yl Ethylidene Analog : Crystal structure reveals a dihedral angle of 15.2° between pyridine and benzene rings, optimizing metal coordination .
- Dibromo-Dihydroxy Derivative : Halogen bonding (Br···O) and intramolecular hydrogen bonds stabilize the crystal lattice .
Biological Activity
Overview
4-BROMO-N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a brominated benzohydrazide with an indole moiety, which is known for its diverse biological properties.
- Molecular Formula : C15H13BrN4O
- Molecular Weight : 341.19 g/mol
- Structure : The compound features a bromine atom, an indole ring, and a hydrazone linkage, contributing to its unique reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-bromobenzohydrazide and indole-3-carbaldehyde under reflux conditions in solvents like ethanol or methanol. The resulting product is purified through recrystallization or chromatography techniques.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related indole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
In vitro studies have demonstrated that this compound may affect metabolic activity in cancer cells, leading to reduced viability. For example, derivatives of related structures have been reported to decrease the clonogenic ability of A549 lung cancer cells significantly .
Antimicrobial Activity
Benzohydrazides are known for their antimicrobial properties. Preliminary tests on this compound indicate potential antibacterial and antifungal activities; however, specific data on its efficacy against various microbial strains remains limited. Comparative studies with other benzohydrazide derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Similar compounds have demonstrated potent antioxidant activity, which is crucial for mitigating oxidative stress-related diseases . The mechanism involves scavenging free radicals and enhancing cellular defense mechanisms.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, thereby exerting therapeutic effects.
- Receptor Modulation : It may bind to receptors influencing signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 4-bromo-N'-[(E)-(1H-indol-3-yl)methylidene]benzohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 4-bromobenzohydrazide with an indole-3-carbaldehyde derivative under reflux in methanol or ethanol. Key optimization parameters include:
- Solvent choice : Methanol is preferred due to its polarity, which facilitates Schiff base formation .
- Acid catalysis : A catalytic amount of acetic acid (1–2 drops) enhances reaction efficiency by promoting imine bond formation .
- Reaction time : 4–6 hours under reflux yields >85% purity, confirmed by TLC or HPLC . Post-synthesis purification involves recrystallization from ethanol or column chromatography using ethyl acetate/hexane (1:3) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- FT-IR : Confirm the presence of C=O (1650–1680 cm⁻¹), N-H (3150–3250 cm⁻¹), and C=N (1590–1620 cm⁻¹) bonds .
- NMR : ¹H NMR reveals doublet signals for the indole NH (~δ 11.2 ppm) and the hydrazide NH (~δ 10.8 ppm). The E-configuration of the methylidene group is confirmed by coupling constants (J = 12–14 Hz) .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic planes, critical for confirming stereochemistry .
Q. How is the antibacterial activity of this compound evaluated?
Standard protocols involve:
- Broth microdilution : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains, with MIC values determined at 24–48 hours .
- Agar diffusion : Zones of inhibition (mm) are measured, with positive controls like ampicillin. Activity is enhanced by the bromo substituent, which increases lipophilicity and membrane penetration .
Advanced Research Questions
Q. How do conjugation effects in the hydrazone backbone influence electronic properties?
The –C(O)–NH–N=CH– system exhibits extended π-conjugation, verified by:
- DFT calculations : HOMO-LUMO gaps (e.g., ~3.8 eV) correlate with charge-transfer interactions .
- UV-Vis spectroscopy : Absorption bands at 320–350 nm (π→π*) and 400–420 nm (n→π*) indicate intramolecular charge transfer .
- X-ray data : Shorter C–N bonds (1.33–1.35 Å vs. typical 1.47 Å) confirm resonance stabilization .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
Discrepancies between solution (NMR) and solid-state (X-ray) data arise from dynamic effects. Mitigation approaches include:
- Variable-temperature NMR : Identify rotational barriers around the C=N bond .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize specific conformations in the crystal lattice .
- SHELX refinement : Use anisotropic displacement parameters to model thermal motion accurately .
Q. How can molecular docking elucidate this compound’s mechanism of action against parasitic targets?
For antiparasitic activity (e.g., Trypanosoma cruzi):
- Target selection : Cruzain (cysteine protease) is prioritized due to its role in parasite survival .
- Docking software : AutoDock Vina or Schrödinger Suite predicts binding poses, with scoring functions (e.g., ΔG = −9.2 kcal/mol) indicating strong inhibition .
- MD simulations : Validate binding stability over 100 ns trajectories, focusing on key residues (Cys25 in cruzain) .
Q. What role does the bromo substituent play in modulating bioactivity?
The 4-bromo group:
- Enhances lipophilicity : LogP increases by ~0.8 units, improving membrane permeability .
- Electron-withdrawing effect : Polarizes the hydrazone backbone, strengthening interactions with enzymatic nucleophiles (e.g., urease active-site thiols) .
- Steric effects : Minimal steric hindrance allows optimal fit into hydrophobic pockets, as shown in Co(III) and Mn(II) complexes .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Significance | Source |
|---|---|---|---|
| C=N bond length | 1.26–1.29 | Confirms double bond | |
| Dihedral angle (Ar–C=N) | 5.2–8.7° | Planarity for conjugation | |
| H-bond (N–H⋯O) | 2.85–3.10 | Stabilizes crystal packing |
Q. Table 2: Biological Activity Profile
| Organism | IC₅₀/MIC (µM) | Assay Type | Source |
|---|---|---|---|
| S. aureus | 12.5 | Broth microdilution | |
| Trypanosoma cruzi | 1.83 | Resazurin reduction | |
| Leishmania amazonensis | 9.65 | MTT assay |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
